

Physical and chemical properties of Forsythide dimethyl ester

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Forsythide Dimethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythide dimethyl ester is a naturally occurring iridoid glycoside found in the leaves of Eriobotrya japonica (loquat).[1][2] Emerging research has highlighted its potential as a therapeutic agent, with preliminary studies indicating significant anti-inflammatory and antitumor properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Forsythide dimethyl ester, alongside available biological data and experimental insights. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

Forsythide dimethyl ester is typically isolated as a powder.[3] While an experimentally determined melting point has not been prominently reported in the available literature, several other key physical and chemical properties have been characterized.



Property	Value	Source
Molecular Formula	C18H26O11	[3]
Molecular Weight	418.40 g/mol	[3]
Appearance	Powder	[3]
Purity	≥95%	[3]
Predicted Boiling Point	602.1 ± 55.0 °C	[3]
Predicted Density	1.48 ± 0.1 g/cm ³	[3]
Solubility	Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate	[3]
Storage	Store at -20°C	[3]

IUPAC Name: dimethyl (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4,7-dicarboxylate[3]

Synonyms:

- Cyclopenta[c]pyran-4,7-dicarboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-, dimethyl ester, [1S-(1α,4aα,7α,7aα)]-
- (1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydrocyclopenta[c]pyran-4,7alpha-dicarboxylic acid dimethyl ester[3]

Spectroscopic Data

Detailed experimental spectroscopic data, including specific ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns for **Forsythide dimethyl ester**, are not extensively available in the public domain. Researchers undertaking the isolation or synthesis of this compound would need to perform these analyses for structural confirmation.

Biological Activity and Mechanism of Action



Forsythide dimethyl ester has demonstrated promising biological activities, primarily in the areas of anti-inflammatory and antitumor effects. The proposed mechanisms of action are multifaceted and are the subject of ongoing research.

Anti-inflammatory Activity

The anti-inflammatory properties of **Forsythide dimethyl ester** are believed to stem from its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS). While specific IC₅₀ values for **Forsythide dimethyl ester** are not readily available, related iridoid glycosides and extracts from Eriobotrya japonica have shown significant anti-inflammatory effects. For instance, other natural compounds are known to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).[4][5][6][7][8] The inhibition of the NF-κB signaling pathway is a common mechanism for anti-inflammatory agents, and it is plausible that **Forsythide dimethyl ester** may also act through this pathway.[9][10][11][12][13]

A common method to assess in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

- Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of **Forsythide dimethyl ester** for 1-2 hours.
- Stimulation: LPS (1 μ g/mL) is added to the wells to induce an inflammatory response and NO production.
- Incubation: The plates are incubated for 24 hours.
- NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is then determined.

Antitumor Activity



Forsythide dimethyl ester is reported to induce cell cycle arrest and apoptosis in cancer cells. [3] While specific IC₅₀ values for Forsythide dimethyl ester against various cancer cell lines are not yet widely published, studies on triterpenoids from Forsythia suspensa leaves have demonstrated potent pro-apoptotic effects in breast cancer cell lines like MCF-7 and MDA-MB-231, with apoptosis being induced via the mitochondrial pathway.[3][14] This involves the regulation of Bcl-2 family proteins and the activation of caspases.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cells.

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of Forsythide dimethyl ester and incubated for 24, 48, or 72 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

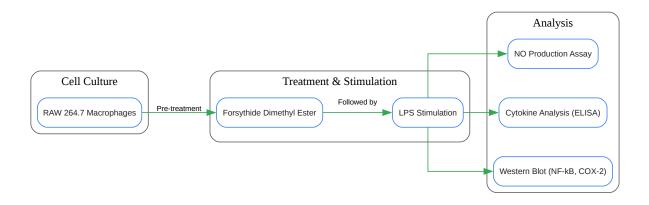
Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by **Forsythide dimethyl ester** are still under investigation. Based on the reported biological activities, several pathways are likely involved.

Putative Anti-inflammatory Signaling Pathway

The inhibition of pro-inflammatory mediators often involves the suppression of the NF-kB signaling pathway. A simplified, hypothetical workflow for investigating this is presented below.





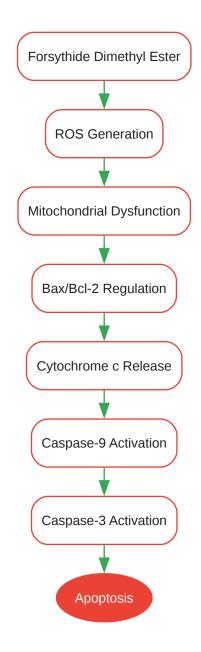
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Caption: Workflow for assessing the anti-inflammatory effects of Forsythide dimethyl ester.

Putative Apoptosis Induction Pathway

The induction of apoptosis by many natural products involves the mitochondrial (intrinsic) pathway. A potential signaling cascade is illustrated below.





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Caption: Hypothetical mitochondrial pathway of apoptosis induced by **Forsythide dimethyl ester**.

Isolation and Purification

Detailed, peer-reviewed protocols for the isolation and purification of **Forsythide dimethyl ester** are not readily available. However, a general approach for isolating iridoid glycosides from plant material can be outlined.



General Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of Forsythide dimethyl ester.

Future Perspectives

Forsythide dimethyl ester represents a promising lead compound for the development of novel anti-inflammatory and anticancer drugs. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

- Comprehensive Spectroscopic Analysis: Detailed NMR and MS studies are needed to create a complete spectral library for unambiguous identification.
- In-depth Biological Evaluation: Quantitative assessment of its efficacy (IC₅₀ values) against a wider range of cancer cell lines and inflammatory models is required.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by Forsythide dimethyl ester will be crucial for its development as a targeted therapy.
- Synthesis and Analogue Development: The development of an efficient synthetic route would enable the production of larger quantities for preclinical studies and the generation of analogues with improved potency and pharmacokinetic properties.
- In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of Forsythide dimethyl ester in a living system.

The information compiled in this technical guide provides a solid foundation for initiating further research into this promising natural product. As more data becomes available, a clearer picture of the therapeutic potential of **Forsythide dimethyl ester** will emerge, potentially leading to the development of new and effective treatments for inflammatory diseases and cancer.

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